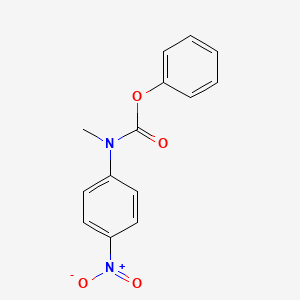

Phenyl methyl(4-nitrophenyl)carbamate

Description

Overview of Activated Carbamate (B1207046) Derivatives in Contemporary Organic Synthesis

Activated carbamates are characterized by the presence of an electron-withdrawing group attached to the oxygen atom of the carbamate functionality. This structural feature enhances the electrophilicity of the carbonyl carbon, making the carbamate an excellent carbamoylating agent. The reactivity of these derivatives can be finely tuned by modulating the nature of the activating group, allowing for a broad spectrum of applications.

In contemporary organic synthesis, activated carbamates are widely employed as versatile intermediates. nih.gov They serve as efficient precursors for the synthesis of ureas, other carbamates, and a variety of heterocyclic compounds. nih.gov Their utility is particularly pronounced in the construction of peptidomimetics and in the pharmaceutical industry, where the carbamate moiety is a key structural motif in many therapeutic agents. The controlled reactivity of activated carbamates allows for chemoselective transformations, a cornerstone of modern synthetic strategy.

One of the most significant advantages of activated carbamates, particularly those derived from nitrophenols, is their role as base-labile protecting groups for amines. emerginginvestigators.org These protecting groups are stable under acidic and neutral conditions but can be readily cleaved under mild basic conditions. This orthogonality is highly desirable in multi-step syntheses of complex molecules with multiple functional groups. emerginginvestigators.org The release of a chromophoric leaving group, such as 4-nitrophenolate (B89219), upon cleavage provides a convenient method for monitoring the progress of the deprotection reaction spectrophotometrically. emerginginvestigators.org

The Phenyl methyl(4-nitrophenyl)carbamate Scaffold: Structural Attributes and Research Significance

The Phenyl methyl(4-nitrophenyl)carbamate scaffold, with the chemical formula C₁₄H₁₂N₂O₄, possesses distinct structural attributes that underpin its reactivity and utility. The central carbamate group is flanked by a phenyl group and a methyl group on the nitrogen atom, and a 4-nitrophenyl group on the oxygen atom. The presence of the electron-withdrawing nitro group on the phenyl ring is crucial for its function as an activated carbamate.

The 4-nitrophenoxy group acts as an excellent leaving group, a property that is fundamental to the compound's role as a carbamoylating agent. The stability of the resulting 4-nitrophenolate anion facilitates the nucleophilic attack at the carbonyl carbon. The substitution pattern on the nitrogen atom—a methyl and a phenyl group—influences the steric and electronic environment around the reactive center, thereby modulating its reactivity profile.

Detailed structural analysis of closely related compounds, such as phenyl N-(4-nitrophenyl)carbamate, through techniques like X-ray crystallography, reveals important insights. In the solid state, the carbamate group can participate in hydrogen bonding, influencing the crystal packing and intermolecular interactions. nih.gov The dihedral angles between the aromatic rings and the carbamate plane are significant, indicating that the molecules are not planar. This non-planarity can have implications for its interaction with other molecules and its conformational dynamics in solution. nih.gov

Table 1: Selected Physicochemical Properties of Related Carbamates

| Property | Value (for Methyl N-(4-nitrophenyl)carbamate) | Reference |

| Molecular Weight | 196.16 g/mol | nih.gov |

| Molecular Formula | C₈H₈N₂O₄ | nih.gov |

| XLogP3 | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Note: Data presented is for a closely related compound due to the limited availability of experimental data for Phenyl methyl(4-nitrophenyl)carbamate.

Positioning Phenyl methyl(4-nitrophenyl)carbamate within the Landscape of Functional Organic Molecules

Phenyl methyl(4-nitrophenyl)carbamate is positioned at the intersection of several important classes of functional organic molecules. As an activated carbamate, it is a key player in the synthesis of a wide array of nitrogen-containing compounds. Its role as a stable, yet reactive, carbamoylating agent makes it a valuable tool for the introduction of the N-methyl-N-phenylcarbamoyl moiety into various molecular frameworks.

The significance of this compound is amplified by the prevalence of the carbamate functional group in biologically active molecules. Carbamates are found in numerous pharmaceuticals and agrochemicals, where they often contribute to the molecule's biological activity and pharmacokinetic properties. The ability to efficiently construct such functionalities using reagents like Phenyl methyl(4-nitrophenyl)carbamate is therefore of considerable importance.

Furthermore, the use of 4-nitrophenyl esters and carbamates is a well-established strategy in organic synthesis for activating carboxylic acids and their derivatives. researchgate.net Phenyl methyl(4-nitrophenyl)carbamate fits within this broader paradigm, offering a reliable method for the formation of C-N bonds under controlled conditions. Its stability allows for its storage and handling, while its activated nature ensures efficient reaction with a range of nucleophiles. This combination of stability and reactivity secures its position as a valuable reagent in the toolkit of the modern organic chemist.

Structure

3D Structure

Properties

CAS No. |

50882-34-3 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

phenyl N-methyl-N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C14H12N2O4/c1-15(11-7-9-12(10-8-11)16(18)19)14(17)20-13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

VEAYEDOHBVVMIS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Phenyl Methyl 4 Nitrophenyl Carbamate

Direct Acylation Routes

Direct acylation is a primary and effective method for synthesizing Phenyl methyl(4-nitrophenyl)carbamate. This approach utilizes highly reactive acylating agents that readily react with N-methylaniline to form the desired carbamate (B1207046) linkage.

A widely employed method for the synthesis of Phenyl methyl(4-nitrophenyl)carbamate involves the acylation of N-methylaniline using 4-nitrophenyl chloroformate. epa.gov This reaction is a nucleophilic substitution at the carbonyl carbon of the chloroformate. The presence of a base is essential to neutralize the hydrochloric acid byproduct and to facilitate the reaction.

The general reaction is as follows: N-Methylaniline + 4-Nitrophenyl Chloroformate → Phenyl methyl(4-nitrophenyl)carbamate + HCl

In a typical procedure, N-methylaniline is treated with 4-nitrophenyl chloroformate in a suitable solvent, such as dichloromethane (B109758) (DCM), in the presence of a tertiary amine base like N-methylmorpholine (NMM) or pyridine. taylorandfrancis.comnih.gov The base scavenges the HCl generated, driving the reaction to completion. The reaction is often initiated at a reduced temperature to control its exothermicity. nih.gov

| Reactant/Reagent | Role | Common Examples |

| N-Methylaniline | Nucleophile | - |

| 4-Nitrophenyl Chloroformate | Acylating Agent | - |

| Base | HCl Scavenger | N-Methylmorpholine, Pyridine, Triethylamine taylorandfrancis.comnih.gov |

| Solvent | Reaction Medium | Dichloromethane (DCM) taylorandfrancis.com |

This method is favored for its efficiency and the high reactivity of the chloroformate, which serves as an excellent electrophile.

Bis(4-nitrophenyl)carbonate is another effective reagent for the synthesis of carbamates. google.comsigmaaldrich.com It functions as a phosgene (B1210022) equivalent but is a more stable, solid reagent. The reaction proceeds through a two-step, one-pot sequence where the amine attacks the carbonate, leading to the elimination of one 4-nitrophenoxide leaving group.

The process can be conceptualized as:

N-Methylaniline + Bis(4-nitrophenyl)carbonate → Phenyl methyl(4-nitrophenyl)carbamate + 4-Nitrophenol (B140041)

This method avoids the use of highly reactive and hazardous chloroformates. The reaction is typically carried out in an organic solvent and may be facilitated by a base. google.com Bis(4-nitrophenyl)carbonate is particularly useful for preparing symmetrical and unsymmetrical ureas and serves as a key reagent for creating activated esters for further reactions. sigmaaldrich.com

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of Phenyl methyl(4-nitrophenyl)carbamate, careful optimization of various reaction parameters is necessary. These include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

The choice of solvent plays a critical role in the synthesis of carbamates. Aprotic solvents are generally preferred as protic solvents could potentially react with the acylating agent. google.com

Dichloromethane (DCM): This is a commonly used solvent due to its inertness and ability to dissolve the reactants. taylorandfrancis.comnih.govgoogle.com It facilitates the reaction between N-methylaniline and 4-nitrophenyl chloroformate effectively.

Acetone: Acetone has also been used as a solvent in reactions involving bis(4-nitrophenyl)carbonate. google.com

Acetonitrile (B52724) (CH3CN): In some biphasic systems for preparing 4-nitrophenyl N-alkylcarbamates, acetonitrile has been shown to produce excellent yields. researchgate.net

The solvent can influence the reaction rate and the stability of intermediates. Studies on the solvolysis of 4-nitrophenyl chloroformate show that its reactivity is sensitive to the solvent's nucleophilicity and ionizing power, which underscores the importance of solvent selection for reaction efficiency. mdpi.com

Precise control over temperature and reactant stoichiometry is crucial for minimizing side reactions and maximizing yield.

Temperature: Reactions involving the highly reactive 4-nitrophenyl chloroformate are often initiated at low temperatures (e.g., 0-5°C or even -78°C) to manage the exothermic nature of the reaction and prevent degradation of reactants or products. nih.govgoogle.com In some cases, the reaction mixture is allowed to warm to room temperature or even refluxed to ensure completion. nih.govgoogle.com For instance, one detailed procedure maintains an internal temperature of -11 ± 2 °C during the addition of the chloroformate. orgsyn.org

Stoichiometry: An excess of the amine base is typically used to ensure complete neutralization of the acid byproduct. epa.gov The order of addition of reagents can also be critical; for instance, adding the amine dropwise to the chloroformate solution can help control the reaction, especially with highly nucleophilic amines. emerginginvestigators.org

After the reaction is complete, a systematic workup and purification procedure is necessary to isolate Phenyl methyl(4-nitrophenyl)carbamate in high purity.

Common purification steps include:

Aqueous Workup: The reaction mixture is often washed with aqueous solutions to remove the base hydrochloride salt and other water-soluble impurities. This can involve washing with water, dilute acid, a sodium bicarbonate solution, and brine. nih.govgoogle.com

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. nih.govgoogle.com

Chromatography: For high purity, silica (B1680970) gel flash chromatography is a common technique. emerginginvestigators.org A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, is used to elute the product from the column.

Recrystallization: This is a powerful technique for obtaining highly pure crystalline products. The crude product is dissolved in a suitable solvent system (e.g., ethyl acetate) and allowed to crystallize slowly. nih.gov

Filtration through an Adsorbent Pad: A quick purification can be achieved by filtering the crude product dissolved in a solvent like ethyl acetate through a pad of a basic adsorbent like alumina. rsc.org

The selection of the purification method depends on the scale of the reaction and the required purity of the final compound. For some subsequent applications, the crude product may be used directly without extensive purification. taylorandfrancis.com

Emerging Synthetic Approaches

The synthesis of Phenyl methyl(4-nitrophenyl)carbamate and related carbamate structures is evolving, with a significant shift towards more sustainable and efficient manufacturing processes. Emerging approaches are focused on the principles of green chemistry and the implementation of advanced production technologies like continuous flow synthesis to enhance safety, reduce environmental impact, and improve economic feasibility.

Green Chemistry Considerations in Phenyl methyl(4-nitrophenyl)carbamate Synthesis

Green chemistry principles are increasingly being applied to carbamate synthesis to mitigate the environmental and safety concerns associated with traditional methods. The primary motivation is to replace hazardous reagents, minimize waste, and reduce energy consumption.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a significant advancement in the green synthesis of carbamates. Biocatalysis offers high selectivity under mild reaction conditions, which minimizes the formation of by-products and reduces energy consumption. unimi.it For instance, immobilized lipase (B570770) B from Candida antarctica (CaLB) has been effectively used for the chemoselective synthesis of carbamate precursors. unimi.itunimi.it This enzymatic approach avoids the drastic temperature and pH conditions often required by traditional chemical catalysts. unimi.it

Use of Greener Solvents: Conventional syntheses often employ hazardous organic solvents. Green chemistry promotes the use of safer, non-conventional solvents. Research into the chemo-enzymatic synthesis of related carbamates has demonstrated the successful use of greener solvents like tert-amyl alcohol, which has a better environmental, health, and safety profile compared to many traditional options. unimi.it

| Parameter | Traditional Synthesis | Green Chemistry Approach |

| Carbonyl Source | Phosgene, Chloroformates (e.g., 4-nitrophenyl chloroformate) researchgate.netresearchgate.net | Dimethyl Carbonate, Urea researchgate.netunimi.it |

| Catalyst | Strong acids/bases unimi.it | Immobilized Enzymes (e.g., CaLB) nih.govbeilstein-journals.org |

| Solvents | Dichloromethane, Toluene researchgate.netnih.gov | tert-Amyl alcohol, Supercritical CO₂ (potential) unimi.it |

| By-products | Hydrochloric acid, Phosgene residues researchgate.net | Benign molecules (e.g., alcohols) |

| Reaction Conditions | High temperatures, Drastic pH unimi.itgoogle.com | Mild temperatures, Near-neutral pH unimi.it |

Potential for Continuous Flow Synthesis Methodologies

Continuous flow chemistry is a modern synthesis technology that is gaining traction as a superior alternative to traditional batch processing for the manufacture of carbamates. nih.gov This methodology offers significant advantages in terms of safety, efficiency, scalability, and process control. rsc.org

Enhanced Safety and Scalability: Flow chemistry involves pumping reagents through a network of tubes or microreactors. The small reactor volumes significantly enhance heat and mass transfer, allowing for better temperature control and reducing the risks associated with highly exothermic reactions. nih.gov This is particularly advantageous when dealing with high-energy or unstable intermediates, such as the acyl azides and isocyanates that can be formed during carbamate synthesis via the Curtius rearrangement. researchgate.net The inherent safety of flow systems makes them easier to scale up compared to batch reactors. rsc.org

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk with hazardous intermediates and exotherms. | Inherently safer due to small reaction volumes and superior temperature control. nih.gov |

| Reaction Time | Often long reaction times (hours to days). google.com | Significantly reduced reaction times (seconds to minutes). nih.gov |

| Scalability | Complex and potentially hazardous to scale up. | Simpler and safer to scale by running the system for longer or in parallel. rsc.org |

| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Lower space-time yield; requires isolation of intermediates. | High space-time yield; allows for "telescoped" multi-step reactions. researchgate.netunimi.it |

The application of these continuous flow methodologies to the synthesis of Phenyl methyl(4-nitrophenyl)carbamate holds the potential to create a more streamlined, safer, and economically viable manufacturing process.

Mechanistic Investigations of Phenyl Methyl 4 Nitrophenyl Carbamate Reactivity

Nucleophilic Acyl Substitution Pathways at the Carbamate (B1207046) Carbonyl

The primary reaction pathway for phenyl methyl(4-nitrophenyl)carbamate involves nucleophilic acyl substitution at the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This class of reaction is characterized by the replacement of a leaving group attached to the acyl group with a nucleophile. youtube.com The general mechanism for this substitution proceeds through a multi-step sequence, typically involving an addition-elimination pathway. masterorganicchemistry.com A nucleophile first attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the most stable substituent as a leaving group. libretexts.orgyoutube.com

Role of the 4-Nitrophenoxide Moiety as a Leaving Group

A critical factor governing the rate and feasibility of nucleophilic acyl substitution is the ability of the substituent to depart as a leaving group. In phenyl methyl(4-nitrophenyl)carbamate, the 4-nitrophenoxy group serves this function. The 4-nitrophenoxide ion is an excellent leaving group due to its stability, which arises from the electron-withdrawing nature of the nitro group. emerginginvestigators.org This group effectively delocalizes the negative charge of the resulting phenoxide ion through resonance.

The competence of a leaving group is often correlated with the pKa of its conjugate acid. For 4-nitrophenoxide, the conjugate acid is 4-nitrophenol (B140041), which has a pKa of approximately 7.15. emerginginvestigators.org This relatively low pKa indicates that 4-nitrophenol is moderately acidic, and consequently, its conjugate base, the 4-nitrophenoxide ion, is a weak base and a stable species. This stability makes it readily displaced from the tetrahedral intermediate during the substitution reaction. emerginginvestigators.orgacs.org The use of 4-nitrophenol as a leaving group is advantageous in kinetic studies because its release can be easily monitored spectrophotometrically due to the distinct yellow color of the 4-nitrophenoxide ion under basic conditions. emerginginvestigators.orgemerginginvestigators.org

Formation and Decomposition of Tetrahedral Intermediates

The nucleophilic acyl substitution reaction of phenyl methyl(4-nitrophenyl)carbamate is generally not a concerted process but proceeds via a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). acs.org This mechanism can be dissected into two main steps:

Formation of the Intermediate: A nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the carbamate. This leads to the breaking of the C=O π bond and the formation of a new bond between the nucleophile and the carbonyl carbon. The result is a tetrahedral intermediate with a negative charge on the oxygen atom and, in the case of a neutral amine nucleophile, a positive charge on the nitrogen atom. acs.orgnih.gov

Decomposition of the Intermediate: The tetrahedral intermediate is a high-energy species and rapidly collapses. The reformation of the carbonyl double bond provides the driving force for the expulsion of one of the substituents. Given the high stability of the 4-nitrophenoxide ion compared to the amine or the N-methyl-N-phenylamino group, it is preferentially eliminated. acs.orgnih.gov This step can be uncatalyzed or catalyzed by a second molecule of the attacking amine, which facilitates the deprotonation of the intermediate. acs.org

Kinetic and Spectroscopic Probing of Reaction Mechanisms

Kinetic studies are essential for elucidating the detailed mechanism of the reactions of phenyl methyl(4-nitrophenyl)carbamate. acs.org These investigations are typically conducted under pseudo-first-order conditions, with a large excess of the nucleophile (e.g., an amine) over the carbamate substrate. acs.orgnih.gov The progress of the reaction is conveniently monitored using UV-visible spectrophotometry by tracking the increase in absorbance corresponding to the release of the 4-nitrophenoxide or 4-nitrophenol anion, which absorbs strongly at wavelengths between 330 and 413 nm. emerginginvestigators.orgacs.orgnih.gov From the linear plots of the observed pseudo-first-order rate coefficients (kobsd) versus the concentration of the free nucleophile, second-order rate coefficients (kN) can be determined. nih.govnih.gov

Brønsted-Type Correlation Analysis in Aminolysis Reactions

Brønsted-type plots are a powerful tool for diagnosing reaction mechanisms, particularly in aminolysis. acs.org These plots correlate the logarithm of the second-order rate constant (log kN) for a series of related nucleophiles (e.g., secondary alicyclic amines or quinuclidines) with the pKa of their conjugate acids. nih.govresearchgate.net The slope of this plot, known as the Brønsted coefficient (β), provides insight into the degree of bond formation in the transition state of the rate-determining step. nih.gov

For the aminolysis of substrates similar to phenyl methyl(4-nitrophenyl)carbamate, Brønsted plots can be linear or biphasic (curved). acs.orgnih.gov

A linear Brønsted plot with a β value between 0.8 and 1.0 suggests that the breakdown of the tetrahedral intermediate (the k2 step) is rate-determining. nih.gov A high β value indicates a significant development of positive charge on the amine nitrogen in the transition state, which is consistent with the expulsion of the leaving group.

A biphasic Brønsted plot shows a change in the slope. For reactions with highly basic amines (high pKa), the slope (β₁) is typically small (e.g., 0.2-0.3), indicating that the formation of the tetrahedral intermediate (the k₁ step) is rate-determining. acs.orgnih.govresearchgate.net For less basic amines (low pKa), the slope (β₂) is much larger (e.g., 0.9-1.0), indicating a shift in the rate-determining step to the breakdown of the intermediate. acs.orgnih.gov The point of curvature (pKa⁰) represents the pKa at which the rates of formation and breakdown of the intermediate are equal. acs.orgresearchgate.net

The table below shows representative Brønsted data for the aminolysis of a related compound, 4-chlorophenyl 4-nitrophenyl carbonate, which illustrates the biphasic behavior.

| Amine | pKa | log k_N (M⁻¹s⁻¹) |

| Piperazinium ion | 6.05 | -1.75 |

| Morpholine | 8.72 | -0.11 |

| Piperidine | 11.22 | 1.15 |

| 1-(2-Hydroxyethyl)piperazine | 9.30 | 0.30 |

| Data derived from studies on analogous carbonate compounds to illustrate Brønsted-type analysis. nih.gov |

Identification of Rate-Determining Steps in Diverse Nucleophilic Environments

The identity of the rate-determining step (RDS) in the nucleophilic substitution of phenyl methyl(4-nitrophenyl)carbamate is highly dependent on the nature of the nucleophile, particularly its basicity and steric profile. acs.orgacs.org

As revealed by Brønsted analysis of analogous systems, a change in the RDS is common in aminolysis reactions. acs.orgnih.govresearchgate.net

With weakly basic amines , the expulsion of the amine from the tetrahedral intermediate (k-1) is fast compared to the expulsion of the 4-nitrophenoxide leaving group (k2). Consequently, the breakdown of the intermediate to form products (k2 step) is the slow, rate-determining step. nih.gov

With strongly basic amines , the nucleophilic attack to form the tetrahedral intermediate (k1 step) becomes slower relative to the subsequent steps. The high basicity of the amine makes it a poorer leaving group from the intermediate (i.e., k-1 is small), so the rate of breakdown to products (k2) is faster than the rate of formation (k1). Thus, formation of the intermediate becomes the RDS. acs.orgnih.gov

This mechanistic shift is a key feature of the stepwise reaction pathway and underscores the complex interplay between nucleophile basicity and the stability of the tetrahedral intermediate. acs.org

Hydrolytic Stability and Degradation Pathways of Phenyl methyl(4-nitrophenyl)carbamate

The hydrolytic stability of phenyl methyl(4-nitrophenyl)carbamate is pH-dependent. Generally, carbamates of this type are relatively stable in neutral and acidic aqueous solutions. emerginginvestigators.org However, they undergo hydrolysis under basic conditions. emerginginvestigators.orgemerginginvestigators.org

The primary degradation pathway in an aqueous environment is hydrolysis, which is a specific case of nucleophilic acyl substitution where water or a hydroxide (B78521) ion acts as the nucleophile.

Alkaline Hydrolysis: This process is significantly faster than neutral hydrolysis and is effectively base-catalyzed. emerginginvestigators.orgresearchgate.net The hydroxide ion (OH⁻), a potent nucleophile, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide anion to form a transient N-methyl-N-phenylcarbamic acid. Carbamic acids are generally unstable and rapidly decompose to yield methylphenylamine and carbon dioxide. The rate of hydrolysis increases with increasing pH, with studies on similar compounds showing the most effective degradation at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org The mechanism can be either a direct nucleophilic attack (BAc2) or, for carbamates with an N-H proton, an elimination-conjugate base (E1cB) mechanism. Given the N,N-disubstituted nature of phenyl methyl(4-nitrophenyl)carbamate, a BAc2-type mechanism is expected. researchgate.netnih.gov

The table below summarizes the effect of pH on the hydrolysis rate for a generic 4-nitrophenyl carbamate, as indicated by the final absorbance of the released 4-nitrophenolate (B89219).

| pH | Relative Hydrolysis Rate (Absorbance at 413 nm after 10 min) |

| 7 | ~0.05 |

| 9 | ~0.20 |

| 11 | ~0.80 |

| 13 | ~1.50 |

| Illustrative data based on findings for 4-nitrophenyl carbamates. emerginginvestigators.org |

This pH-dependent lability makes the 4-nitrophenyl carbamate functionality useful as a base-labile protecting group in organic synthesis. emerginginvestigators.orgemerginginvestigators.org

Spectroscopic Data for Phenyl methyl(4-nitrophenyl)carbamate Not Publicly Available

A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic data for the chemical compound Phenyl methyl(4-nitrophenyl)carbamate. While the synthesis of this compound and related structures is mentioned in patent literature as an intermediate for more complex molecules, detailed experimental data from key analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not provided for the compound itself.

This absence of published data prevents a detailed structural and spectroscopic analysis as requested. The specific chemical shifts and coupling constants for ¹H and ¹³C NMR, characteristic vibrational frequencies for IR, and fragmentation patterns for mass spectrometry are essential for a complete characterization. Without access to experimental spectra or peer-reviewed publications containing this information, a scientifically accurate article on the "Structural Characterization and Spectroscopic Elucidation of Phenyl methyl(4-nitrophenyl)carbamate" cannot be generated at this time.

Further empirical research and publication of the findings would be required to populate the detailed analytical sections outlined in the initial request.

Structural Characterization and Spectroscopic Elucidation of Phenyl Methyl 4 Nitrophenyl Carbamate

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a fundamental technique for determining the precise elemental composition of a compound by measuring its mass with very high accuracy. For Methyl N-(4-nitrophenyl)carbamate, the theoretical exact mass has been calculated based on its molecular formula, C₈H₈N₂O₄. nih.govnih.gov This calculated value serves as a benchmark for experimental HRMS analysis, allowing for unambiguous confirmation of the compound's chemical formula. The high precision of HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, making it an indispensable tool in structural elucidation.

The computed exact mass for the neutral molecule [M] is 196.04840674 Da. nih.govnih.gov In a typical HRMS experiment, this value would be compared against the measured mass of a molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the identity of the compound with a high degree of confidence.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈N₂O₄ | nih.gov |

| Molecular Weight (Nominal) | 196.16 g/mol | nih.gov |

| Exact Mass | 196.04840674 Da | nih.govnih.gov |

| Monoisotopic Mass | 196.04840674 Da | nih.govnih.gov |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals provides definitive information about the spatial arrangement of atoms within a molecule and the packing of molecules in the solid state. The crystal structure of Methyl N-(4-nitrophenyl)carbamate has been resolved, offering a detailed view of its molecular geometry, conformation, and the non-covalent interactions that govern its supramolecular assembly. nih.govresearchgate.net

Crystal Structure Determination and Unit Cell Parameters

Methyl N-(4-nitrophenyl)carbamate crystallizes in the triclinic system with the space group P-1. researchgate.netresearchgate.net The determination of the unit cell—the basic repeating block of the crystal lattice—is the first step in solving a crystal structure. For this compound, the dimensions and angles of the unit cell have been precisely measured. The unit cell contains two molecules (Z=2) of Methyl N-(4-nitrophenyl)carbamate. nih.govresearchgate.net The complete crystallographic parameters are summarized in Table 2.

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₈H₈N₂O₄ | nih.gov |

| Formula Weight | 196.16 | nih.gov |

| Temperature | 298 K | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | researchgate.netresearchgate.net |

| a | 7.4269 (11) Å | nih.govresearchgate.net |

| b | 8.1003 (12) Å | nih.govresearchgate.net |

| c | 8.5376 (12) Å | nih.govresearchgate.net |

| α | 101.634 (2)° | nih.govresearchgate.net |

| β | 97.914 (2)° | nih.govresearchgate.net |

| γ | 116.660 (2)° | nih.govresearchgate.net |

| Volume (V) | 434.04 (11) ų | nih.govresearchgate.net |

| Z | 2 | nih.govresearchgate.net |

| Calculated Density | 1.501 Mg/m³ | researchgate.net |

Elucidation of Intermolecular Interactions and Supramolecular Organization

The packing of Methyl N-(4-nitrophenyl)carbamate molecules in the crystal is directed by a network of specific intermolecular interactions, leading to a well-defined supramolecular architecture. The primary interaction is a classic N—H···O hydrogen bond. nih.govresearchgate.net This interaction links adjacent molecules, related by translation along the crystallographic b-axis, into one-dimensional chains. nih.govresearchgate.netresearchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O3 | 0.82 (3) | 2.20 (4) | 3.016 (3) | 170 (3) |

| C7—H7···O2 | 0.93 | 2.57 | 3.471 (3) | 163 |

| C1—H1B···O4 | 0.96 | 2.53 | 3.324 (4) | 140 |

| Source: researchgate.net |

Applications of Phenyl Methyl 4 Nitrophenyl Carbamate in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

The primary utility of carbamates featuring a 4-nitrophenyl group lies in their function as stable, yet reactive, synthons for the introduction of a carbonyl moiety between two nucleophiles, typically amines. nih.gov They serve as safer and often more selective alternatives to hazardous reagents like phosgene (B1210022) and its derivatives. google.com

Phenyl methyl(4-nitrophenyl)carbamate and similar activated carbamates are extensively used as intermediates for the synthesis of substituted ureas. nih.gov The reaction proceeds through the nucleophilic addition of a primary or secondary amine to the carbamate's electrophilic carbonyl carbon, leading to the displacement of the 4-nitrophenoxide leaving group. This method is noted for its efficiency and tolerance of various amine structures, including primary, secondary, sterically hindered, and less nucleophilic amines like aniline (B41778). bioorganic-chemistry.com This transformation is a cornerstone in the synthesis of a wide array of ureas, some of which are key intermediates for herbicides or possess significant biological activity. rsc.org

The versatility of this approach allows for the synthesis of not only ureas but also other carbamate (B1207046) derivatives. By reacting the activated 4-nitrophenyl carbamate with different nucleophiles, such as alcohols or thiols, a diverse range of carbamate and thiocarbamate structures can be accessed. researchgate.net

Table 1: Synthesis of Substituted Ureas using an Activated Carbamate Intermediate The following table details reactions of various amines with 4-nitrophenyl-N-benzylcarbamate, a functional analogue, to produce substituted ureas, demonstrating the general applicability of the method.

| Entry | Amine Substrate | Product | Overall Yield (2 steps) |

| 1 | Cyclohexanemethylamine | N-(Cyclohexylmethyl)urea | 92% |

| 2 | Cyclohexylamine | N-Cyclohexylurea | 93% |

| 3 | Piperidine | N-Piperidinylurea | 96% |

| 4 | t-Butylamine | N-(tert-Butyl)urea | >90% |

| 5 | Aniline | N-Phenylurea | 85% |

| Data sourced from a study on a highly versatile and efficient two-step synthesis of monosubstituted ureas. bioorganic-chemistry.com |

Carbamates serve as stable precursors to amines, which can be unmasked through a cleavage reaction. The deprotection of carbamates to reveal the free amine is a critical step in many synthetic sequences. While various methods exist for carbamate cleavage, the choice of reagent depends on the specific carbamate's stability. organic-chemistry.org For phenylcarbamates, deprotection can be challenging and often requires strong basic conditions, such as the use of hydroxide (B78521) anions, which may not be compatible with other sensitive functional groups in the molecule. nih.gov However, methods using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) have been developed for the mild cleavage of certain carbamates. organic-chemistry.orgnih.gov This process effectively reverses the protection step, allowing for the strategic introduction of a primary or secondary amine functionality at a desired point in a synthetic pathway.

Strategic Role in Amine Protection and Deprotection Chemistries

The carbamate group is a fundamental tool in organic synthesis for the protection of amine functionalities. acs.org Protecting groups are essential for preventing unwanted side reactions of reactive amine groups during various chemical transformations. emerginginvestigators.org Carbamates derived from 4-nitrophenyl chloroformate are particularly useful as they are stable in aqueous and acidic solutions but can be selectively cleaved under mild basic conditions. emerginginvestigators.org

The protection of an amine is typically achieved by reacting it with an activated carbonyl source, such as 4-nitrophenyl chloroformate, in the presence of a base. researchgate.netepa.gov This forms the corresponding 4-nitrophenyl carbamate. The deprotection, or removal of the protecting group, is accomplished by hydrolysis under basic conditions (e.g., pH 12 and above), which releases the free amine and 4-nitrophenol (B140041). emerginginvestigators.org The release of the distinctly yellow 4-nitrophenol allows for the convenient spectroscopic monitoring of the deprotection progress. emerginginvestigators.org This acid stability and base lability make 4-nitrophenyl carbamates an "orthogonal" protecting group strategy to common acid-labile groups like the tert-butyloxycarbonyl (Boc) group, enhancing their strategic value in multi-step synthesis. emerginginvestigators.org

Development of Complex Molecular Architectures

The predictable reactivity and stability of Phenyl methyl(4-nitrophenyl)carbamate and related compounds make them ideal building blocks for the systematic construction of complex organic molecules. nih.gov

In the context of multi-step synthesis, activated carbamates serve as reliable intermediates. Their ability to react selectively with amines allows for the sequential addition of molecular fragments, building complexity in a controlled manner. For instance, a molecule containing an amine can be protected as a 4-nitrophenyl carbamate, subjected to various synthetic transformations on other parts of the molecule, and then deprotected to reveal the amine for further reaction or to yield the final product. This strategy is fundamental in the synthesis of peptides, natural products, and other polyfunctional molecules. nih.gov The carbamate group itself can act as a key structural element, forming stable synthons through hydrogen bonding, which is a principle applied in crystal engineering. nih.gov

The carbamate motif is a key structural feature in numerous approved drugs and is increasingly utilized in medicinal chemistry. nih.gov Carbamates can act as stable bioisosteres for amide bonds, improving properties like cell membrane permeability and metabolic stability. acs.org Phenyl methyl(4-nitrophenyl)carbamate, as a precursor to other carbamates and ureas, is therefore a valuable starting point for creating novel pharmaceutical scaffolds.

Furthermore, the activated nature of 4-nitrophenyl carbamates makes them suitable for bioconjugation chemistry. Reagents like 4-nitrophenyl chloroformate are used to activate molecules for covalent attachment to proteins or other biomolecules, often through the formation of a stable carbamate linker. thieme-connect.com This is crucial for developing tools for chemical biology, such as immobilized proteins for assays, and for creating sophisticated drug delivery systems. thieme-connect.com The synthesis of various O-substituted carbamates has led to the discovery of compounds with potential therapeutic applications, such as inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. ajphs.com

Computational Chemistry and Theoretical Modeling of Phenyl Methyl 4 Nitrophenyl Carbamate

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor in chemical reactions. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org

For carbamate (B1207046) compounds, FMO analysis helps to predict the most likely sites for electrophilic and nucleophilic attack. In Phenyl methyl(4-nitrophenyl)carbamate, the presence of the electron-withdrawing 4-nitrophenyl group is expected to lower the energy of the LUMO and localize it significantly on the nitrophenyl ring and the carbonyl carbon. This localization makes the carbonyl carbon a prime target for nucleophilic attack, a common reaction pathway for carbamates. emerginginvestigators.orgbeilstein-journals.org The HOMO, conversely, would likely be distributed over the more electron-rich regions of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital | Role in Reaction | Description |

|---|---|---|

| HOMO | Electron Donor | The highest energy orbital containing electrons; participates in reactions with electrophiles. |

| LUMO | Electron Acceptor | The lowest energy orbital without electrons; accepts electrons from nucleophiles. |

| Energy Gap | Reactivity Indicator | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. |

The distribution of charge within a molecule is inherently uneven due to differences in electronegativity among its atoms. This distribution can be modeled to create a molecular electrostatic potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). malayajournal.org

MEP maps are invaluable for predicting how a molecule will interact with other species. malayajournal.org For Phenyl methyl(4-nitrophenyl)carbamate, the MEP would show a strong negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, a significant positive potential would be centered on the carbonyl carbon. This positive character makes it the primary electrophilic site for nucleophilic reactions, such as hydrolysis or aminolysis. emerginginvestigators.orgrsc.org

Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the partial charges on each atom. For example, in a study of the related compound 4-nitrophenyl benzylcarbamate, DFT calculations revealed a Mulliken charge of +0.406 on the carbonyl carbon, quantifying its significant electrophilic nature. emerginginvestigators.org

Reaction Pathway Simulations and Transition State Characterization

Theoretical modeling allows for the simulation of chemical reactions, providing detailed information about the transformation from reactants to products.

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms. researchgate.netpku.edu.cnrsc.org It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. By mapping the potential energy surface of a reaction, DFT calculations can identify the lowest-energy pathway, locate transition state structures, and determine activation energies.

For Phenyl methyl(4-nitrophenyl)carbamate, a primary reaction of interest is its cleavage via nucleophilic acyl substitution. beilstein-journals.org This reaction is critical in its role as a carbonylating agent. The generally accepted mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon. beilstein-journals.org This forms a tetrahedral intermediate, which then collapses, expelling the 4-nitrophenoxide ion, a very stable leaving group due to resonance stabilization provided by the nitro group. emerginginvestigators.orgbeilstein-journals.org DFT calculations can be employed to model this entire process, calculating the energies of the reactants, the tetrahedral intermediate, the transition states, and the final products to provide a quantitative understanding of the reaction's kinetics and thermodynamics.

Conformation-Reactivity Relationships

The three-dimensional shape, or conformation, of a molecule can have a profound impact on its reactivity.

These torsion angles dictate the spatial relationship between the phenyl rings and the central carbamate linker. The specific orientation of these rings can influence the reactivity of the carbonyl group through steric hindrance. If the bulky ring structures shield the carbonyl carbon, the approach of a nucleophile can be impeded, thus lowering the reaction rate.

Table 2: Torsion Angles in Structurally Related Carbamates

| Compound | Torsion Angle | Value (°) | Source |

|---|---|---|---|

| 4-Nitrophenyl N-phenylcarbamate | C2—C1—N1—C7 (Phenyl ring to carbamate) | 139.6 | nih.gov |

| 4-Nitrophenyl N-phenylcarbamate | C13—C8—O2—C7 (Nitrophenyl ring to carbamate) | 95.9 | nih.gov |

| Phenyl N-(4-nitrophenyl)carbamate | Dihedral angle between aromatic rings | 48.18 / 45.81 | nih.gov |

| Methyl N-(4-nitrophenyl)carbamate | Twist of Nitro group from aromatic ring plane | 5.1 | nih.gov |

Future Research Trajectories and Innovation in Phenyl Methyl 4 Nitrophenyl Carbamate Chemistry

Exploration of Catalytic Methodologies for Enhanced Synthesis

The synthesis of Phenyl methyl(4-nitrophenyl)carbamate and related structures traditionally involves the reaction of a corresponding aniline (B41778) with a chloroformate. While effective, these methods can have limitations regarding reaction conditions and the use of hazardous reagents like phosgene (B1210022) derivatives. Future research will likely focus on the development of more sustainable and efficient catalytic methodologies.

One promising area is the exploration of non-phosgene routes . For instance, the catalytic carbonylation of 4-nitroaniline (B120555) with methanol (B129727) and an oxidizing agent, mediated by a heterogeneous catalyst, could offer a greener alternative. Research into catalysts that can facilitate this transformation with high selectivity and yield will be crucial. Potential catalyst systems could include those based on palladium, ruthenium, or other transition metals, supported on materials like activated carbon or metal oxides.

Furthermore, biocatalytic approaches using enzymes such as lipases or proteases could be investigated for the synthesis of Phenyl methyl(4-nitrophenyl)carbamate. Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. The challenge will lie in identifying or engineering enzymes that can efficiently catalyze the formation of the carbamate (B1207046) bond from readily available, non-activated precursors.

Finally, the development of flow chemistry processes for the synthesis of this carbamate could lead to significant improvements in safety, scalability, and product consistency. Continuous flow reactors allow for precise control over reaction parameters, which can enhance reaction rates and yields while minimizing the handling of hazardous intermediates.

| Catalytic Approach | Potential Advantages | Research Focus |

| Non-Phosgene Routes | Increased safety, sustainability | Development of efficient heterogeneous catalysts |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering |

| Flow Chemistry | Enhanced safety, scalability, control | Reactor design and process optimization |

Design of Novel Chemical Transformations Utilizing the Carbamate Moiety

The carbamate group in Phenyl methyl(4-nitrophenyl)carbamate is a versatile functional group that can participate in a variety of chemical transformations. While its role as a protecting group and a precursor for ureas is established, future research will aim to uncover novel reactions centered around this moiety.

A key area of exploration will be the catalytic activation of the N-H and C=O bonds within the carbamate. Transition metal-catalyzed reactions, such as C-H activation or cross-coupling reactions, could be developed to introduce new functional groups onto the carbamate nitrogen or the phenyl ring, leading to a diverse library of derivatives with potentially interesting properties. For example, intramolecular cyclization reactions initiated by the carbamate group could be a pathway to novel heterocyclic compounds.

The decarboxylation of Phenyl methyl(4-nitrophenyl)carbamate under specific catalytic conditions could be explored as a method for the in-situ generation of reactive intermediates, such as nitrenes or isocyanates, which could then be trapped by various nucleophiles to form a range of new products. The 4-nitrophenyl group acts as a good leaving group, which could facilitate such transformations under relatively mild conditions. emerginginvestigators.org

Moreover, the carbamate moiety can be used as a directing group in organic synthesis. The coordination of the carbonyl oxygen to a metal catalyst could direct reactions to specific positions on the aromatic rings, enabling regioselective functionalization that would otherwise be difficult to achieve.

| Transformation Type | Potential Outcome | Enabling Technology |

| Catalytic Bond Activation | Synthesis of diverse derivatives | Transition metal catalysis |

| Catalytic Decarboxylation | In-situ generation of reactive intermediates | Development of specific catalyst systems |

| Directing Group Chemistry | Regioselective functionalization | Coordination chemistry |

Advanced Applications in Functional Material Development and Supramolecular Chemistry

The molecular structure of Phenyl methyl(4-nitrophenyl)carbamate, featuring both hydrogen bond donor (N-H) and acceptor (C=O, NO2) sites, as well as aromatic rings capable of π-π stacking, makes it an attractive candidate for the development of functional materials and supramolecular assemblies. nih.gov

In the realm of functional materials , this carbamate could serve as a monomer or a key building block for the synthesis of novel polymers. For example, polyurethanes or other polymers incorporating this moiety could exhibit interesting optical, thermal, or mechanical properties. The presence of the nitro group suggests potential for applications in nonlinear optics (NLO). researchgate.net Future work could involve the synthesis and characterization of polymers derived from Phenyl methyl(4-nitrophenyl)carbamate and the evaluation of their material properties.

In supramolecular chemistry , the ability of the carbamate group to form robust hydrogen-bonded networks is well-documented. nih.gov Future research could focus on designing and synthesizing more complex supramolecular architectures based on this molecule. This could include the formation of gels, liquid crystals, or porous crystalline materials (metal-organic frameworks or covalent organic frameworks) where the carbamate moiety plays a crucial role in directing the self-assembly process. The interplay of hydrogen bonding and π-π stacking interactions could lead to materials with tunable properties for applications in sensing, separation, or catalysis.

Furthermore, the carbamate could be incorporated into larger molecular systems designed as chemosensors . The electronic properties of the 4-nitrophenyl group are sensitive to its chemical environment. Changes in the local environment, such as the binding of an analyte to a receptor site elsewhere in the molecule, could lead to a detectable change in the spectroscopic properties (e.g., UV-Vis absorption or fluorescence) of the nitrophenyl group, forming the basis of a sensing mechanism.

| Application Area | Research Direction | Key Molecular Features |

| Functional Materials | Synthesis of novel polymers (e.g., polyurethanes) | Nitro group for NLO properties |

| Supramolecular Chemistry | Design of self-assembling systems (gels, liquid crystals) | Hydrogen bonding, π-π stacking |

| Chemosensors | Development of sensor molecules | Environment-sensitive 4-nitrophenyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.